![molecular formula C24H23N3O2S B608496 3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol CAS No. 1228102-01-9](/img/structure/B608496.png)
3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol
Overview
Description
LCB03-0110 is a potent angiogenesis inhibitor. LCB03-0110 inhibits VEGFR-2 and JAK/STAT3 signalling in primary cultured human endothelial cells and cancer cells.
Scientific Research Applications
Synthesis and Antimicrobial Activity : One study explored the synthesis of thio-substituted ethyl nicotinate derivatives, including thieno[2,3-b]pyridine, and evaluated their antimicrobial activities. This research provides insight into the potential use of thieno[3,2-b]pyridine derivatives in antimicrobial applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Photophysical Properties in Potential Antitumor Compounds : Another study investigated the photophysical properties (absorption and fluorescence) of thieno[3,2-b]pyridine derivatives, which had been previously evaluated as potential antitumor compounds. This research highlights the relevance of these compounds in cancer research, particularly in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Investigation into Aqueous Solubility : A study focused on improving the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents. This is crucial for their clinical application, considering their low water solubility. The research involved strategies like tethering a morpholine moiety and loading the compound into a polymer matrix for water solubilization (Zafar et al., 2018).
Antiangiogenesis and Molecular Docking Studies : Another research discussed the synthesis and biological evaluation of novel ureas as VEGFR-2 tyrosine kinase inhibitors, which are crucial in antiangiogenic therapy. This study is significant for understanding the role of thieno[3,2-b]pyridine derivatives in developing new cancer treatments (Machado et al., 2015).
Synthesis and Biological Evaluation of BTK Inhibitors : Research on the design, synthesis, and evaluation of thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors was also conducted. These compounds showed variant inhibitory activities against BTK, significant for developing new therapeutic agents (Xin et al., 2015).
Electrochromic Properties : A study focused on the electrochromic properties of 3-arylthieno[3,2-b]thiophenes, which were electropolymerized and analyzed for their spectroelectrochemical and electrochromic properties. This research could have implications for the development of new materials with specific electronic or optical properties (Capan & Ozturk, 2014).
Synthesis and Characterization of Thieno-Fused Bicyclic Compounds : Another paper reported the synthesis of new substituted thieno-fused bicyclic compounds, highlighting the versatility of thieno[2,3-b]pyridine derivatives in creating diverse molecular structures (Mabkhot et al., 2015).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : Research on thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds showed promising antitumor activity, emphasizing the potential of these compounds in cancer treatment (Liu et al., 2014).
properties
CAS RN |
1228102-01-9 |
---|---|
Product Name |
3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol |
Molecular Formula |
C24H23N3O2S |
Molecular Weight |
417.53 |
IUPAC Name |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol |
InChI |
InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26) |
InChI Key |
ZCWXCBKGPJOAFQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LCB03-0110; LCB030110; LCB03 0110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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